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Compound of Interest

Compound Name: Nct-tfp

Cat. No.: B12408091 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

utilization of PARP-FL, a fluorescent PARP inhibitor, for in vivo imaging of Poly (ADP-ribose)

polymerase (PARP) activity in animal models.

Disclaimer: Information regarding the specific fluorescent probe "NCT-TFP" is not publicly

available. This document provides detailed application notes and protocols for PARP-FL, a

well-characterized and published fluorescent PARP inhibitor, as a representative tool for in vivo

imaging of PARP activity.

Introduction to PARP and In Vivo Imaging
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular

processes, most notably DNA repair and programmed cell death. PARP1, in particular, is a key

player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[1]

[2] In the context of cancer, tumors with deficiencies in other DNA repair pathways, such as

those with BRCA1 or BRCA2 mutations, become heavily reliant on PARP-mediated repair for

survival. This dependency has led to the development of PARP inhibitors (PARPis) as a

targeted cancer therapy, a concept known as synthetic lethality.[1]

Visualizing PARP activity in vivo provides a powerful tool for understanding tumor biology,

assessing the efficacy of PARP inhibitors, and potentially stratifying patients for personalized

therapies.[3] Fluorescently labeled PARP inhibitors, such as PARP-FL, enable real-time, non-

invasive imaging of PARP1 expression and activity within living organisms.[1]
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PARP-FL is a fluorescent small molecule inhibitor of PARP1, derived from the potent PARP

inhibitor Olaparib. The cyclopropane group of Olaparib is replaced with the green fluorescent

dye BODIPY-FL. This modification allows for direct visualization while maintaining a high

binding affinity for PARP1, similar to the parent compound. Studies have shown that PARP-FL

accumulates selectively in tumors with high PARP1 expression, providing high-contrast images

that clearly delineate tumor tissue from surrounding normal tissue.

Application Notes
Principle of the Method
PARP-FL, when introduced into an animal model, distributes systemically and binds to PARP1,

which is predominantly located in the nucleus of cells. In tissues with high PARP1 expression,

such as many types of tumors, PARP-FL accumulates, leading to a strong fluorescent signal.

Conversely, in tissues with low PARP1 expression, the unbound probe is cleared from the

system. This differential accumulation allows for the visualization of PARP1-expressing tumors.

The signal from PARP-FL can be competitively blocked by the administration of an unlabeled

PARP inhibitor like Olaparib, confirming the specificity of the probe for its target.

Applications
Tumor Detection and Delineation: PARP-FL can be used to identify and map the boundaries

of PARP1-expressing tumors in various animal models, including subcutaneous and

orthotopic xenografts. This is particularly valuable for preclinical studies evaluating tumor

growth and for surgical guidance research.

Monitoring Treatment Response: The intensity of the PARP-FL signal can be used to assess

the target engagement of therapeutic PARP inhibitors. A decrease in the fluorescent signal

after treatment with an unlabeled PARPi indicates that the therapeutic drug is occupying the

PARP1 binding sites.

Drug Development and Pharmacokinetics: PARP-FL can be used to study the biodistribution

and tumor penetration of PARP inhibitors. Its fluorescent nature allows for imaging at both

macroscopic and cellular levels.

Basic Research: Investigating the role of PARP1 in various biological processes, such as

DNA damage response, inflammation, and neurodegeneration, in the context of a living
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organism.

Quantitative Data Summary
The following tables summarize key quantitative data for PARP-FL from published studies.

Property Value Reference

Probe
PARP-FL (Olaparib-BODIPY

FL)

Target PARP1

Fluorophore BODIPY-FL

Excitation Maximum ~503 nm

Emission Maximum ~512 nm

IC₅₀ (PARP inhibition) 12.2 nM

Cell Permeable Yes
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Parameter
U87
Glioblastom
a Xenograft

U251
Glioblastom
a Xenograft

Healthy
Brain

Healthy
Muscle

Reference

Tumor

Uptake

(Radiant

Efficiency)

High Moderate Low Low

Tumor-to-

Brain Ratio

(ex vivo)

>10 - - -

Tumor-to-

Muscle Ratio

(ex vivo)

>10 - - -

Signal

Reduction

with Olaparib

Block

79% - - -

Parameter Value Reference

Blood Half-life (t½) 24.5 min (weighted)

α Half-life 1.2 min

β Half-life 88.2 min

Experimental Protocols
Animal Models
Standard immunodeficient mouse models (e.g., nude or SCID mice) are suitable for

establishing tumor xenografts. The choice of mouse strain will depend on the specific tumor cell

line being used. All animal procedures should be performed in accordance with institutional

guidelines and regulations.
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Preparation of PARP-FL for Injection
Reconstitution: PARP-FL is typically supplied as a solid. Reconstitute the compound in a

suitable solvent such as DMSO to create a stock solution.

Formulation for Injection: For intravenous injection, the PARP-FL stock solution must be

diluted in a biocompatible vehicle. A commonly used formulation is a mixture of DMAC

(dimethylacetamide), Kolliphor, DMSO, and PBS (phosphate-buffered saline). A typical final

injection volume for a mouse is 100-200 µL. The final concentration of organic solvents

should be minimized to avoid toxicity.

In Vivo Imaging Procedure
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent

(e.g., isoflurane). Place the animal on the imaging stage of a fluorescence imaging system.

Maintain the animal's body temperature throughout the procedure.

Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting

PARP-FL to account for any autofluorescence.

PARP-FL Administration: Inject the prepared PARP-FL solution intravenously via the tail vein.

A typical dose is 2.5 mg/kg.

Time-course Imaging: Acquire fluorescence images at various time points post-injection

(e.g., 5, 15, 30, 60, 120 minutes, and longer) to determine the optimal imaging window for

maximal tumor-to-background contrast.

Image Analysis: Quantify the fluorescence intensity in the tumor and in a region of normal

tissue (e.g., contralateral muscle) to calculate the tumor-to-background ratio.

Ex Vivo Imaging and Confirmation
Euthanasia and Dissection: At the end of the in vivo imaging session, euthanize the animal

according to institutional protocols.

Organ Imaging: Dissect the tumor and other organs of interest (e.g., brain, muscle, liver,

kidneys).
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Ex Vivo Fluorescence Imaging: Image the dissected organs using the fluorescence imaging

system to confirm the in vivo findings and to obtain higher-resolution images of probe

distribution.

Histological Confirmation: The dissected tissues can be further processed for histological

analysis (e.g., H&E staining) and immunohistochemistry for PARP1 to correlate the

fluorescent signal with tumor morphology and target expression.

Blocking Experiment for Specificity Confirmation
Pre-treatment with Unlabeled Inhibitor: To confirm that the PARP-FL signal is specific to

PARP1, a cohort of animals can be pre-treated with an unlabeled PARP inhibitor, such as

Olaparib.

Olaparib Administration: Administer a high dose of Olaparib (e.g., 50-125 mg/kg)

intravenously or intraperitoneally 30 minutes prior to the injection of PARP-FL.

PARP-FL Imaging: Proceed with the PARP-FL imaging protocol as described above.

Comparison: Compare the tumor fluorescence intensity in the blocked animals to that in the

unblocked animals. A significant reduction in the signal in the blocked group confirms the

specificity of PARP-FL.
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PARP1 Signaling in DNA Single-Strand Break Repair
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Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
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In Vivo Imaging Workflow with PARP-FL
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Caption: Experimental workflow for in vivo imaging of PARP activity using PARP-FL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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